[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline

Catalog No.
S3550145
CAS No.
359803-53-5
M.F
C28H37ClNPPd
M. Wt
560.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicy...

CAS Number

359803-53-5

Product Name

[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline

IUPAC Name

bis(2-bicyclo[2.2.1]heptanyl)phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline

Molecular Formula

C28H37ClNPPd

Molecular Weight

560.4 g/mol

InChI

InChI=1S/C14H14N.C14H23P.ClH.Pd/c1-15(2)14-11-7-6-10-13(14)12-8-4-3-5-9-12;1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10;;/h3-8,10-11H,1-2H3;9-15H,1-8H2;1H;/q-1;;;+2/p-1

InChI Key

JZMMCQBNMQSWGC-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+]

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+]

Isomeric SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4.Cl[Pd+]
  • Buchwald-Hartwig amination

    This reaction constructs carbon-nitrogen bonds between an aryl halide (molecule with an aromatic ring and a halogen) and an amine. The 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex acts as a catalyst, enabling the reaction to proceed under milder conditions and with higher yields. Source: Buchwald, S. L., & Hartwig, J. F. (1995). Palladium-catalyzed amination of aryl halides: a new method for the synthesis of arylamines. Journal of the American Chemical Society, 117(36), 12000-12001:

  • Suzuki-Miyaura coupling

    This reaction forms a carbon-carbon bond between a boronic acid and an organic halide (molecule with a carbon-halogen bond). The 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex again serves as a catalyst, facilitating the reaction at lower temperatures and offering improved product selectivity. Source: Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of cis-1,4-dienes by the palladium-catalyzed coupling of alkenylboranes with 1-halo-1-alkenes. Journal of the American Chemical Society, 101(3), 793-795

  • Stille coupling

    This reaction creates a carbon-carbon bond between an organotin reagent and an organic halide. While less common compared to Buchwald-Hartwig and Suzuki-Miyaura couplings, the 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex can also be employed as a catalyst in certain Stille coupling reactions. Source: Farina, V., Krishnamurthy, V., & Jobanputra, S. (1993). Stille coupling of functionalized aryl iodides and bromides with trialkyltin reagents. Tetrahedron Letters, 34(13), 2075-2078)

The versatility of 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex extends beyond these three examples. It can also be used in other cross-coupling reactions like Sonogashira coupling (formation of carbon-carbon bonds with alkynes), Negishi coupling (coupling with organozinc reagents), Hiyama coupling (coupling with organosilanes), and Heck reactions (coupling between alkenes and aryl/vinyl halides). Source: Sigma-Aldrich product information on 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex:

Hydrogen Bond Acceptor Count

2

Exact Mass

559.13870 g/mol

Monoisotopic Mass

559.13870 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-04-15

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